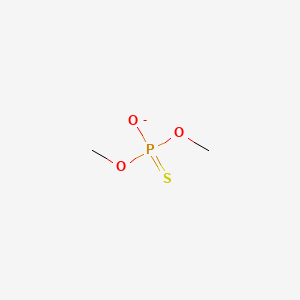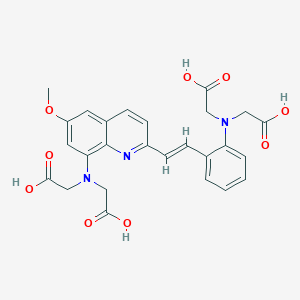
Quene 1
Descripción general
Descripción
Quene 1, also known as Q1, is a protein that has been found to play a crucial role in various biological processes. It is a member of the heat shock protein family and is known to be involved in the regulation of protein folding and degradation. In recent years, there has been a growing interest in the study of Q1, particularly in the field of scientific research.
Aplicaciones Científicas De Investigación
Intracellular pH Measurement
Quene 1 is a novel fluorescent intracellular pH indicator, exhibiting excitation and emission maxima at 390 and 530 nm respectively. It is especially effective in detecting pH changes, showing a 30-fold increase in fluorescence between pH 5 and 9, with a pK alpha of 7.3. This indicator is insensitive to Ca2+ and Mg2+ at free concentrations up to 10(-4) M. It was used for measuring intracellular pH in mouse thymocytes, demonstrating its utility in cellular research (Rogers, Hesketh, Smith, & Metcalfe, 1983).
Quality Enhancement Research Initiative (QUERI)
While not directly related to this compound, QUERI (Quality Enhancement Research Initiative) is an initiative that systematically translates research findings into better health care practices. It integrates provider behavior research into each step of its process to enhance the effectiveness of health care initiatives. This research framework is critical for planning, implementing, and evaluating quality improvement interventions within QUERI (Rubenstein, Mittman, Yano, & Mulrow, 2000).
Quercetin Nanoparticles (QUEN)
Quercetin-loaded nanoparticles (QUEN), developed using a nanoprecipitation technique with carriers like Eudragit E (EE) and polyvinyl alcohol (PVA), exhibit significant antioxidant effects. These QUEN systems, characterized for size, morphology, and encapsulation efficiency, show improved drug release and enhanced antioxidant activity compared to pure quercetin. This study underscores the potential of QUEN in pharmaceutical applications (Wu et al., 2008).
VA QUERI Overview
The VA QUERI (Quality Enhancement Research Initiative) program aims to improve the VA healthcare system's performance by using health services research expertise to implement evidence-based practices. It represents an important example of integrating scientific research into healthcare delivery, showcasing the application of research in clinical settings (Stetler, Mittman, & Francis, 2008).
Quercetin and TCNE Interaction
A study on Quercetin (Que) focused on its interaction with TCNE (tetracyanoethylene) in different solvents, examining charge-transfer complexes. This research contributes to understanding the molecular interactions of Quercetin, a compound with significant biological properties, with various acceptors, providing insights into its potential applications in material science and biochemistry (Almalki et al., 2017).
Propiedades
IUPAC Name |
2-[2-[(E)-2-[8-[bis(carboxymethyl)amino]-6-methoxyquinolin-2-yl]ethenyl]-N-(carboxymethyl)anilino]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25N3O9/c1-38-19-10-17-7-9-18(27-26(17)21(11-19)29(14-24(34)35)15-25(36)37)8-6-16-4-2-3-5-20(16)28(12-22(30)31)13-23(32)33/h2-11H,12-15H2,1H3,(H,30,31)(H,32,33)(H,34,35)(H,36,37)/b8-6+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBWJUXGEJRJLRS-SOFGYWHQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C2C(=C1)C=CC(=N2)C=CC3=CC=CC=C3N(CC(=O)O)CC(=O)O)N(CC(=O)O)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C2C(=C1)C=CC(=N2)/C=C/C3=CC=CC=C3N(CC(=O)O)CC(=O)O)N(CC(=O)O)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25N3O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
523.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
86277-62-5 | |
| Record name | 8-(Bis(ethoxycarbonylmethyl)amino)-6-methoxy-2-(bis(ethoxycarbonylmethyl)amino)styrylquinoline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086277625 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



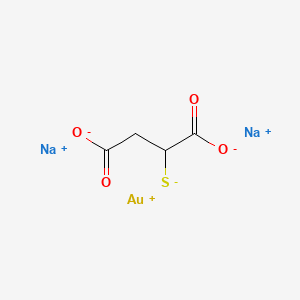
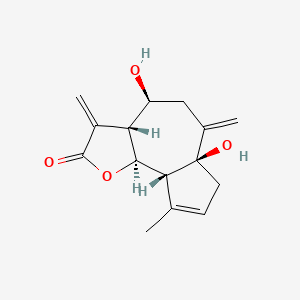


![4-amino-N5-(4-butoxyphenyl)-N5-[2-(cyclohexylamino)-2-oxoethyl]isothiazole-3,5-dicarboxamide](/img/structure/B1231616.png)
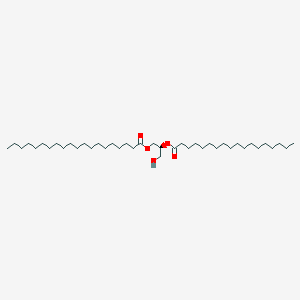
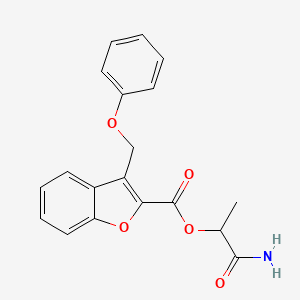

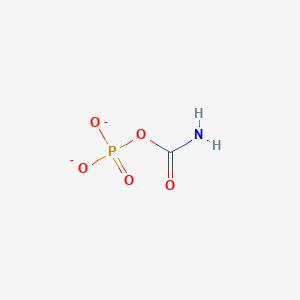
![N-[3-[(2-chlorophenyl)sulfamoyl]-4-methoxyphenyl]-4-oxo-4-thiophen-2-ylbutanamide](/img/structure/B1231627.png)

